molecular formula C14H13ClF3N3 B12864148 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline CAS No. 885270-52-0

4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline

Cat. No.: B12864148
CAS No.: 885270-52-0
M. Wt: 315.72 g/mol
InChI Key: DXUNVBWEXDUVSF-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperazin-1-yl)-6-(trifluoromethyl)quinoline is a sophisticated quinoline-based chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its core structure integrates two privileged pharmacophores: the 4-aminoquinoline ring and the piperazine moiety, both of which are frequently employed in the design of bioactive molecules. This compound is primarily utilized as a key precursor in the synthesis of novel Reversed Chloroquine (RCQ) molecules, a class of hybrid antimalarial agents designed to overcome parasite resistance. Research indicates that such simplified quinoline-piperazine hybrids exhibit remarkably potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) Plasmodium falciparum , often achieving sub-nanomolar inhibitory concentrations (IC₅₀) . The proposed mechanism of action, similar to chloroquine, involves binding to heme and inhibiting β-hematin formation, which is crucial for parasite detoxification . Beyond antimalarial research, this compound's scaffold serves as a versatile template in anticancer drug discovery . The 4-piperazinylquinoline pharmacophore has been successfully hybridized with urea and thiourea functionalities to create compounds demonstrating potent and selective antiproliferative effects against human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) . The presence of the trifluoromethyl group enhances metabolic stability and influences lipophilicity, fine-tuning the compound's drug-like properties. As a highly functionalized intermediate, it enables further derivatization at the chloroquinoline and piperazine rings, allowing researchers to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced efficacy and selectivity. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

885270-52-0

Molecular Formula

C14H13ClF3N3

Molecular Weight

315.72 g/mol

IUPAC Name

4-chloro-2-piperazin-1-yl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C14H13ClF3N3/c15-11-8-13(21-5-3-19-4-6-21)20-12-2-1-9(7-10(11)12)14(16,17)18/h1-2,7-8,19H,3-6H2

InChI Key

DXUNVBWEXDUVSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with commercially available 4-chloro-6-(trifluoromethyl)quinoline as the base compound. This compound serves as the precursor for subsequent functionalization steps.

Key Reaction: Nucleophilic Substitution

The primary reaction involves nucleophilic substitution of the chlorine atom at the 2-position with piperazine. The reaction typically proceeds under the following conditions:

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF), a polar aprotic solvent
  • Temperature: Elevated temperatures ranging from 100°C to 120°C
    This method ensures efficient substitution and minimizes side reactions.

Purification

Once the reaction is complete, the crude product is purified using either recrystallization or column chromatography techniques to achieve high purity levels.

Detailed Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution K₂CO₃, DMF, heat (100–120°C) Substitution of chlorine with piperazine
2 Purification Recrystallization or chromatography High-purity final product

Common Reagents and Conditions

Several reagents are critical for optimizing the synthesis process:

  • Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu)
  • Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
    These reagents help facilitate nucleophilic aromatic substitution reactions efficiently.

Chemical Analysis and Major Products

Reaction Types

The compound can undergo various chemical transformations:

  • Oxidation: Using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to N-oxides of the piperazine ring.
  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
  • Substitution: Bases like NaH or KOtBu in solvents such as DMF or DMSO enable further functionalization.

Major Products

Depending on reaction conditions:

  • Oxidation yields N-oxides of the piperazine ring.
  • Reduction results in reduced quinoline derivatives.
  • Substitution produces modified quinoline derivatives based on the nucleophile used.

Example Data Table: Reaction Conditions and Yield

Reaction Type Reagents/Conditions Yield (%)
Nucleophilic Substitution K₂CO₃, DMF, heat (100–120°C) ~85
Oxidation H₂O₂ or m-CPBA ~70
Reduction Pd/C or NaBH₄ ~75

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds or the nitro groups if present.

    Substitution: The chloro and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr).

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline exhibit notable antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds derived from this quinoline have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. One study reported minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as antituberculosis agents .
  • Antifungal Activity : The compound has also been screened for antifungal activity against strains such as Candida albicans and Penicillium chrysogenum, with varying degrees of effectiveness noted across different derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by substituents on the quinoline ring. The presence of electron-withdrawing groups (like trifluoromethyl) tends to enhance antibacterial efficacy, while electron-donating groups can modulate activity against specific pathogens .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial effects. Its structural features suggest potential roles in:

  • Cancer Treatment : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. The incorporation of specific substituents can enhance selectivity towards cancerous cells while reducing toxicity to normal cells .
  • Neurological Disorders : Given the piperazine moiety's known effects on neurotransmitter systems, there is ongoing research into the compound's potential as a treatment for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances focused on synthesizing new derivatives based on the quinoline structure. The derivatives were tested against various microbial strains, revealing that compounds with specific functional groups exhibited enhanced antimicrobial activity, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anticancer Properties

Another research effort explored the anticancer properties of quinoline derivatives, including this compound. The results indicated that certain modifications could lead to significant cytotoxicity against cancer cell lines, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA gyrase, inhibiting DNA replication and transcription. In anti-inflammatory applications, it modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX).

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound: Substituents: 4-Cl, 2-piperazinyl, 6-CF₃.
  • Analogues: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l)
  • Substituents: 7-Cl, 4-piperazinyl linked to a difluorocyclohexyl-methanone.
  • Molecular Weight : 393 (EI-MS data).
  • 4-Chloro-6-fluoroquinoline-3-carboxylic acid derivatives (e.g., Compound 17)
  • Substituents : 4-Cl, 6-F, 3-carboxylic acid linked to a cyclopropanecarbonyl-piperazine.
  • Synthesis: Uses HATU and DMF, indicating reactivity differences due to the carboxylic acid group . 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
  • Substituents : 6-Cl, 2-cyclopropyl, 4-CF₃.
  • Molecular Weight : 271.65.
  • Comparison : Lacks the piperazine group, reducing molecular weight and solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₄H₁₃ClF₃N₃ 315.72 4-Cl, 2-piperazinyl, 6-CF₃ ~3.5
7-Chloro-4-(piperazin-1-yl)quinoline C₁₃H₁₄ClN₃ 259.73 7-Cl, 4-piperazinyl ~2.8
4-Methyl-2-(piperazin-1-yl)quinoline C₁₄H₁₇N₃ 227.31 4-CH₃, 2-piperazinyl ~2.1
6-Chloro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline C₁₄H₁₃ClF₃N₃ 315.72 6-Cl, 4-piperazinyl, 2-CF₃ ~3.4

*LogP values estimated using fragment-based methods.

Key Observations :

  • The trifluoromethyl group in the target compound increases LogP compared to non-CF₃ analogues, enhancing membrane permeability .
  • Piperazine-containing compounds generally exhibit higher solubility in acidic environments due to protonation of the amine .

Biological Activity

4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core with a chloro group at the 4-position, a piperazine ring at the 2-position, and a trifluoromethyl group at the 6-position, which contribute to its unique pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.

PropertyValue
CAS No.885270-52-0
Molecular FormulaC14H13ClF3N3
Molecular Weight315.72 g/mol
IUPAC Name4-chloro-2-piperazin-1-yl-6-(trifluoromethyl)quinoline
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound showed minimum inhibitory concentration (MIC) values ranging from 3.9 to 7.8 μM against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli .
  • In molecular docking studies, it was found to interact effectively with bacterial DNA gyrase, inhibiting DNA replication .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various studies. It has shown promise as a cytotoxic agent against different cancer cell lines.

Case Studies:

  • Cytotoxic Evaluation : In vitro tests demonstrated that derivatives of this compound exhibited cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC50 values of 6.502 μM for MCF-7 and 11.751 μM for PC3 .
  • VEGFR-II Inhibition : One derivative showed an IC50 of 1.38 μM against VEGFR-II, indicating its potential as an anti-cancer agent targeting specific signaling pathways .

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. It modulates the activity of cyclooxygenase (COX), which plays a critical role in the inflammatory response.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Antimicrobial Action : It inhibits bacterial DNA gyrase, preventing DNA replication and transcription.
  • Anticancer Action : The inhibition of VEGFR-II suggests a mechanism by which this compound can impede tumor growth and metastasis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
4-Chloro-2-(piperazin-1-YL)pyrimidineModerateLimited
6-(Trifluoromethyl)quinolineLowModerate
4-ChloroquinolineLowLimited

Q & A

Basic Question: What are the most common synthetic routes for 4-chloro-2-(piperazin-1-yl)-6-(trifluoromethyl)quinoline, and what experimental parameters require optimization?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example:

  • Step 1: Prepare a quinoline scaffold via Friedländer or Skraup-type cyclization, introducing trifluoromethyl groups using trifluoroacetimidoyl chlorides under controlled temperature (60–80°C) .
  • Step 2: Introduce the piperazine moiety via Buchwald-Hartwig amination, optimizing catalyst (e.g., Pd(OAc)₂/XPhos) and solvent (toluene/DMF) to minimize dehalogenation side reactions .
  • Step 3: Chlorination at the 4-position using POCl₃ or PCl₅, with reaction time (12–24 hr) and stoichiometry (1.2–1.5 eq) critical to avoid over-chlorination .

Key Optimization Parameters:

  • Temperature control during cyclization to prevent decomposition.
  • Ligand-to-metal ratio in coupling reactions to enhance yield (e.g., 2:1 XPhos:Pd).

Advanced Question: How can regioselective functionalization challenges in the quinoline core be addressed during synthesis?

Methodological Answer:
Regioselectivity issues arise due to competing reactivity at C-2, C-4, and C-6 positions. Strategies include:

  • Directed Metalation: Use directing groups (e.g., pyridinyl) to guide trifluoromethylation or chlorination .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., NHBoc for piperazine) before introducing substituents .
  • Computational Modeling: Employ DFT calculations to predict electronic effects of substituents on reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

Example Workflow:

Protect piperazine with Boc anhydride.

Perform chlorination at C-4 using NCS (N-chlorosuccinimide) under UV light.

Deprotect and validate regiochemistry via ¹H-¹⁵N HMBC NMR .

Basic Question: What spectroscopic and crystallographic methods are essential for structural characterization?

Methodological Answer:

  • ¹⁹F NMR: Confirm trifluoromethyl group integrity (δ −60 to −65 ppm) and monitor reaction progress .
  • X-ray Crystallography: Resolve piperazine ring conformation (chair vs. boat) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) using SHELX-TL .
  • LC-MS/MS: Detect trace impurities (<0.1%) with a C18 column and 0.1% formic acid in acetonitrile/water .

Data Interpretation Tip:
Compare experimental XRD torsion angles (e.g., C7–C2–C3–C4 = 128.8°) with computational models to validate stereochemistry .

Advanced Question: How can contradictory biological activity data (e.g., ALK inhibition vs. Smad1 activation) be resolved?

Methodological Answer:
Contradictions may arise from off-target effects or assay conditions. Mitigation strategies:

  • Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to confirm ALK2/3/6 inhibition .
  • Dose-Response Analysis: Perform IC₅₀ titrations (1 nM–10 µM) to distinguish primary targets from secondary effects .
  • Cellular Context: Validate activity in BMP-responsive cell lines (e.g., C2C12 myoblasts) with luciferase reporters for Smad1 .

Case Study:
In Fibrodysplasia Ossificans Progressiva (FOP), ALK2 inhibition (IC₅₀ = 12 nM) correlated with reduced heterotopic ossification, while Smad1 activation was ligand-dependent .

Basic Question: What analytical methods are recommended for purity assessment and stability studies?

Methodological Answer:

  • HPLC-DAD: Use a gradient elution (5–95% MeCN in 20 min) to separate degradation products (e.g., hydrolyzed piperazine) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >200°C) under nitrogen .
  • Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions for 24 hr .

Critical Parameters:

  • Column choice: Zorbax Eclipse Plus C18 for polar degradants.
  • Storage: −20°C in amber vials to prevent photodegradation .

Advanced Question: How can computational tools aid in predicting metabolic pathways or toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (∼3.2), CYP450 inhibition (e.g., CYP3A4), and hERG liability .
  • Metabolite Identification: Simulate Phase I/II metabolism with GLORYx, prioritizing N-dealkylation and hydroxylation sites .
  • Docking Studies: Model interactions with ALK2 (PDB: 4C7T) to rationalize selectivity over ALK1 .

Validation:
Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ = 45 min) .

Basic Question: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts via HCl gas bubbling in ethanol .
  • Co-Solvents: Use 10% DMSO/10% Cremophor EL in saline for IP/IV administration .
  • Nanoparticle Formulation: Encapsulate with PLGA-PEG (75:25 ratio) to enhance bioavailability .

Key Metrics:

  • Aqueous solubility: >50 µg/mL (pH 7.4) for oral dosing.
  • LogD (pH 7.4): Optimize to 2.5–3.5 using trifluoromethyl as a polarity modulator .

Advanced Question: How can crystallographic disorder in the trifluoromethyl group be resolved?

Methodological Answer:
Disorder arises from CF₃ rotation. Mitigation steps:

  • Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion .
  • Twinning Analysis: Use PLATON to detect twinning (e.g., BASF > 0.3) and refine with HKLF5 .
  • Constrained Refinement: Fix CF₃ geometry with AFIX 137 in SHELXL .

Case Example:
A 1.0 Å dataset resolved CF₃ disorder with R₁ = 0.052, revealing C–F⋯π interactions stabilizing the crystal lattice .

Basic Question: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition: Use HTRF-based assays (e.g., CisBio) for ALK2 with 10 µM ATP .
  • Cytotoxicity: Screen against HEK293 cells (72 hr, MTT assay) to establish IC₅₀ > 50 µM .
  • Solubility: Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Protocol Note:
Include 0.1% BSA in assay buffers to reduce nonspecific binding .

Advanced Question: How can structure-activity relationships (SAR) guide lead optimization?

Methodological Answer:

  • Piperazine Modifications: Replace with morpholine (reduced ALK2 activity) or introduce methyl groups (enhanced metabolic stability) .
  • Trifluoromethyl Positioning: C-6 substitution improves membrane permeability vs. C-8 (logP increase by 0.8) .
  • Quinoline Core Rigidity: Constrain with fused rings (e.g., pyrido[3,4-b]pyrazine) to boost target engagement .

SAR Workflow:

Synthesize 10–15 analogs with systematic substitutions.

Validate trends via Free-Wilson analysis or 3D-QSAR .

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